molecular formula C16H19N5O4S B2926410 3-(4-Amino-3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 398997-43-8

3-(4-Amino-3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No. B2926410
CAS RN: 398997-43-8
M. Wt: 377.42
InChI Key: NUFULRDCASNTPV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amino group, a thio group, a dihydrotriazine ring, and a propanoic acid group. These groups suggest that the compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a 1,2,4-triazine ring, which is a type of heterocyclic aromatic ring that contains two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the amino group (-NH2) is a common site of reactivity in many chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of an acid group (-COOH) suggests that it would be able to donate a proton and act as an acid .

Scientific Research Applications

Anticancer Activity

Research by Saad and Moustafa (2011) highlighted the synthesis of S-glycosyl and S-alkyl derivatives of 1,2,4-triazinone derivatives, showing significant in vitro anticancer activities against different cancer cell lines. This suggests that derivatives of triazinones, which share a structural similarity with the compound , could be explored for their anticancer properties (H. Saad, A. Moustafa, 2011).

Material Science Applications

Takakazu Yamamoto et al. (2006) synthesized alternating copolymers between substituted 1,3,5-triazine and thiophene or bithiophene, which were transparent in most parts of the visible region and exhibited photoluminescence. These materials, due to their electronic properties, could be relevant in the development of optoelectronic devices. Given the structural relation, the compound in focus could potentially be used in similar applications (Takakazu Yamamoto et al., 2006).

Synthetic Chemistry

The synthesis of novel heterocyclic compounds and their applications in various fields, including antibacterial and mosquito-larvicidal activities, was explored by Castelino et al. (2014). This research underscores the versatility of triazine derivatives in synthesizing biologically active compounds, suggesting that the compound could serve as a precursor or intermediate in the synthesis of a wide range of heterocyclic compounds with potential biological activities (P. Castelino et al., 2014).

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s being used as a drug, for example, the mechanism of action would depend on the biological pathway it affects .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

3-[4-amino-3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c1-9-3-4-11(10(2)7-9)18-13(22)8-26-16-20-19-12(5-6-14(23)24)15(25)21(16)17/h3-4,7H,5-6,8,17H2,1-2H3,(H,18,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFULRDCASNTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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